7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione

Description

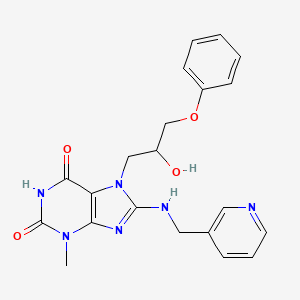

This purine-2,6-dione derivative features a 3-methyl group at position 3, a 2-hydroxy-3-phenoxypropyl chain at position 7, and an 8-((pyridin-3-ylmethyl)amino) substituent.

Properties

IUPAC Name |

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O4/c1-26-18-17(19(29)25-21(26)30)27(12-15(28)13-31-16-7-3-2-4-8-16)20(24-18)23-11-14-6-5-9-22-10-14/h2-10,15,28H,11-13H2,1H3,(H,23,24)(H,25,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBCAWJRVGHHEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CN=CC=C3)CC(COC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione, also known by its chemical name or CAS number (716335-08-9), has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N7O4, with a molecular weight of 435.4359 g/mol. The structure features a purine core substituted with various functional groups that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N7O4 |

| Molecular Weight | 435.4359 g/mol |

| CAS Number | 716335-08-9 |

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cellular signaling pathways. For instance, it has been indicated to inhibit RET kinase activity, which is significant in cancer therapy due to RET's role in tumorigenesis.

Biological Activity and Therapeutic Applications

- Antitumor Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

- Anti-inflammatory Properties : The compound has been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Some studies have indicated that the compound may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

- Inhibition of RET Kinase : A study demonstrated that a related compound effectively inhibited RET kinase, leading to reduced proliferation in RET-positive cancers .

- Cytotoxicity Assays : In vitro assays revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a class of purine-2,6-diones modified at positions 7 and 7. Key analogs from the evidence include:

Physicochemical and Spectroscopic Differences

- Solubility: The 4-methoxyphenoxypropyl analog exhibits higher solubility in polar solvents due to the methoxy group’s electron-donating effects, whereas the target compound’s unsubstituted phenoxy group may reduce aqueous solubility.

- NMR Trends : While direct NMR data for the target compound are unavailable, analogs like 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1-methoxymethyl-5-methylpyrimidin-2,4-dione show downfield shifts for hydroxyl protons (δ ~4.62 ppm) and methoxy groups (δ ~3.17 ppm), suggesting similar deshielding effects in the target’s hydroxypropyl and pyridine motifs.

Hypothetical Pharmacological Implications

- Kinase Inhibition: The pyridine ring in the target compound may mimic adenine in ATP-binding pockets, a feature absent in non-aromatic analogs like and .

- Metabolic Stability: The 3-hydroxypropylamino group in could undergo oxidation more readily than the pyridinylmethylamino group, which is stabilized by resonance.

- Selectivity: The methoxyphenoxypropyl chain in might enhance selectivity for specific adenosine receptors due to its bulkier substituent compared to the target’s phenoxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.